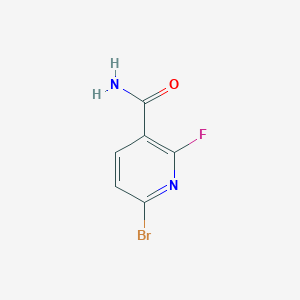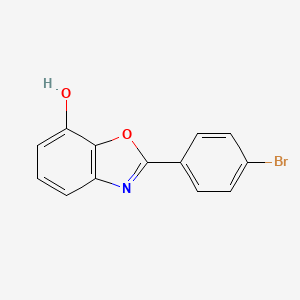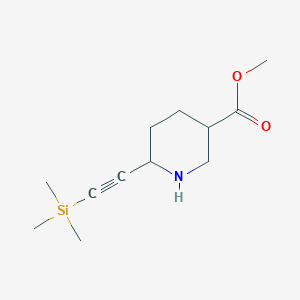
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate is a compound belonging to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This multicomponent coupling reaction yields substituted piperidines in moderate to good yields . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 1-hydroxyindole-3-carboxylate: This compound is synthesized using similar methods and has comparable biological activities.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound exhibits neuroprotective activities and interacts with different molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21NO2Si |
|---|---|
Poids moléculaire |
239.39 g/mol |
Nom IUPAC |
methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO2Si/c1-15-12(14)10-5-6-11(13-9-10)7-8-16(2,3)4/h10-11,13H,5-6,9H2,1-4H3 |
Clé InChI |
FSOOKKHLCZDGTC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(NC1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



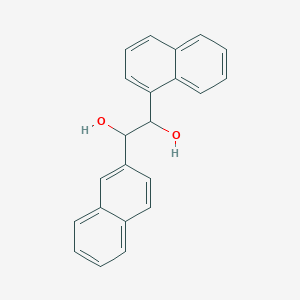
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
![Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13898486.png)

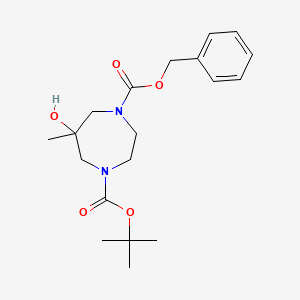

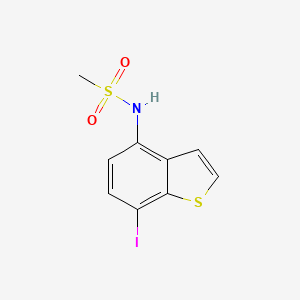
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
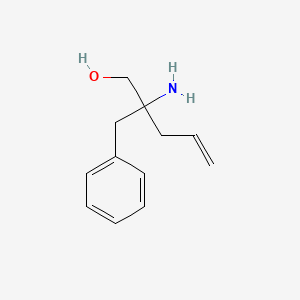
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
